molecular formula C12H12FNO3 B2883792 1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 923171-94-2

1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2883792
CAS No.: 923171-94-2
M. Wt: 237.23
InChI Key: JVHLLKSGJDLKIZ-UHFFFAOYSA-N
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Description

This compound features a fused heterocyclic architecture:

  • A furan-2-yl ring substituted at the 5-position with a (4-chlorophenoxy)methyl group.
  • A 1,3-oxazole core with a carbonitrile substituent at position 4 and an amino group at position 5, the latter linked to a (oxolan-2-yl)methyl moiety.

Properties

IUPAC Name

1-(2-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-7-2-3-10(9(13)4-7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHLLKSGJDLKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the 2-fluoro-4-methylphenyl moiety. This can be achieved through halogenation and subsequent functional group modifications. The pyrrolidine ring is then constructed using cyclization reactions, often involving amine and carboxylic acid precursors.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of specific functional groups to simpler forms.

  • Substitution: Replacement of atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be facilitated by nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products of these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its interactions with biological systems can be studied for potential therapeutic effects.

  • Medicine: It may be explored for its pharmacological properties and potential use in drug development.

  • Industry: Its unique properties can be harnessed in the development of new materials or chemical processes.

Mechanism of Action

When compared to similar compounds, 1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid stands out due to its unique structural features. Similar compounds may include other fluorinated phenyl derivatives or pyrrolidine derivatives, but the presence of both fluorine and methyl groups on the phenyl ring gives this compound distinct properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogous compounds and their implications:

Compound Name / ID Molecular Formula Key Substituents Biological Activity/Properties Evidence ID
Target Compound C21H19ClN3O4 4-Chlorophenoxy, oxolan-methylamino N/A (predicted antibacterial/anti-enzyme)
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile C23H18FN3O4 4-Methoxyphenoxy, 4-fluorobenzylamino Likely altered lipophilicity/solubility
2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile C14H15ClN4O 2-Chlorophenyl, dimethylaminoethylamino Potential CNS activity (amine group)
N-Substituted 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides Variable 4-Chlorophenoxy, sulfanyl acetamide Antibacterial, α-chymotrypsin inhibition
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole C27H18ClF3N6S Halogenated aryl groups, triazole-thiazole core Isostructural, similar crystal packing
Key Observations:
  • Halogen vs.
  • Amino Group Modifications: The oxolan-methylamino group in the target compound may offer superior metabolic stability compared to linear alkylamino groups (e.g., dimethylaminoethylamino in ), which are prone to oxidative degradation .
  • Heterocyclic Core : 1,3,4-Oxadiazole derivatives () show marked antibacterial activity, suggesting that the oxazole-furan core in the target compound could similarly interact with bacterial enzymes or membranes .

Physicochemical and Crystallographic Comparisons

  • Crystal Packing: Isostructural compounds with halogen (Cl, Br) differences () exhibit nearly identical conformations but divergent crystal packing due to halogen size and polarizability. This implies that the 4-chlorophenoxy group in the target compound may influence solid-state properties (e.g., melting point, bioavailability) .
  • Synthetic Pathways: Analogues like 2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile () are synthesized via malononitrile and phenacyl bromide intermediates, suggesting the target compound’s synthesis may involve similar cyclization or substitution steps .

Biological Activity

1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, with the chemical formula C12H12FNO3C_{12}H_{12}FNO_3 and a molecular weight of 237.23 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.

PropertyValue
Chemical FormulaC12H12FNO3
Molecular Weight237.23 g/mol
IUPAC NameThis compound
PubChem CID16228575
AppearancePowder

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. In particular, derivatives have shown promising activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

A study focused on the structure-activity relationship (SAR) of pyrrolidine derivatives demonstrated that modifications at specific positions significantly influenced their antimicrobial efficacy. The compound exhibited a favorable cytotoxic profile in human airway epithelial cells (HSAEC-1), indicating its potential as a scaffold for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound were evaluated in various cell lines. Notably, derivatives containing the pyrrolidine structure exhibited significant cytotoxic effects against A549 human pulmonary cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, suggesting that these compounds may disrupt cellular proliferation pathways effectively .

Case Studies

  • Antimicrobial Efficacy : A derivative of this compound was tested against multidrug-resistant pathogens. The results indicated that certain modifications enhanced activity against vancomycin-intermediate S. aureus strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to existing treatments .
  • Cytotoxicity in Cancer Models : In vitro studies revealed that specific analogs exhibited higher cytotoxicity than standard chemotherapeutics, suggesting potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Fluorine Substitutions : Enhance lipophilicity, improving cell membrane penetration.
  • Carboxylic Acid Moiety : Plays a crucial role in biological activity through hydrogen bonding interactions with target proteins.

Summary of Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against Gram-positive bacteria; promising MIC values against resistant strains.
Anticancer ActivitySignificant cytotoxic effects in A549 cells; potential for apoptosis induction.

Q & A

Q. What are the optimized synthetic routes for 1-(2-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

Methodological Answer: The synthesis can be adapted from analogous pyrrolidine derivatives. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is synthesized via cyclization of 2,4-difluoroaniline with itaconic acid under reflux . For the target compound, substitute 2-fluoro-4-methylaniline as the starting material. Key parameters include:

  • Catalyst : HCl or H₂SO₄ (0.5–1.0 equiv) to promote cyclization .
  • Temperature : 80–100°C for 8–12 hours to ensure complete conversion .
  • Purification : Recrystallization from ethanol/water mixtures yields >90% purity .

Q. Which characterization techniques are critical for verifying the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and methyl groups) and pyrrolidine ring conformation .
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₂H₁₂FNO₃) .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., compare with (3S)-configured analogs) .

Q. How can researchers screen for potential biological activity in this compound?

Methodological Answer:

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Evaluate interactions with cyclooxygenase (COX) or kinases using fluorometric assays .

Advanced Research Questions

Q. How can researchers design derivatives to enhance bioactivity or solubility?

Methodological Answer:

  • Substituent modification : Replace the methyl group with electron-withdrawing groups (e.g., -NO₂) to alter electronic effects .
  • Salt formation : Synthesize sodium or ammonium salts of the carboxylic acid to improve aqueous solubility .
  • Prodrug strategies : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced membrane permeability .

Q. How to resolve contradictions in reactivity data across halogenated analogs?

Methodological Answer:

  • Electronic effects : Fluorine’s electronegativity may reduce nucleophilic substitution rates compared to chloro analogs . Validate via Hammett plots using substituent σ values.
  • Steric effects : The 4-methyl group may hinder reactions at the phenyl ring; compare kinetics with 1-(4-chlorophenyl) derivatives .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to mitigate steric hindrance .

Q. What mechanistic studies are recommended to elucidate its biological mode of action?

Methodological Answer:

  • Molecular docking : Simulate binding to COX-2 or EGFR kinases using AutoDock Vina; compare with co-crystallized ligands (e.g., PDB: 1CX2) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) with target proteins .
  • Metabolic profiling : Use LC-MS to identify phase I/II metabolites in hepatic microsomes .

Q. How to develop analytical methods for stability studies under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via HPLC .
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for pyrrolidines) .
  • Light sensitivity : Conduct ICH Q1B photostability testing .

Key Considerations for Researchers

  • SAR Analysis : The 2-fluoro substituent enhances metabolic stability, while the 4-methyl group may reduce potency but improve pharmacokinetics .
  • Cross-Disciplinary Applications : Explore non-pharmaceutical uses, such as chiral ligands in asymmetric catalysis or monomers for fluorinated polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.